molecular formula C19H21NO4 B7774638 MFCD04064821

MFCD04064821

Cat. No.: B7774638
M. Wt: 327.4 g/mol
InChI Key: JSMHWFKRAOWKIX-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence (e.g., boronic acids, halogenated aromatics, and heterocyclic derivatives), it likely belongs to a class of organoboron or halogenated aromatic compounds used in catalysis, medicinal chemistry, or materials science. Such compounds often exhibit unique electronic properties due to their substituents (e.g., bromine, chlorine, or phosphine groups), which influence reactivity and stability .

Key inferred properties (based on structurally similar compounds in the evidence):

  • Molecular formula: Likely includes aromatic rings with halogen and/or boron substituents (e.g., C₆H₅BBrClO₂ as in CAS 1046861-20-4) .
  • Applications: Potential use in Suzuki-Miyaura cross-coupling reactions or as a ligand in transition-metal catalysis .
  • Safety: May require handling precautions due to halogenated or boron-containing groups, as indicated by hazard statements like H302 (harmful if swallowed) in analogous compounds .

Properties

IUPAC Name

2-[4-[(2,6-diethylphenyl)carbamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-13-6-5-7-14(4-2)18(13)20-19(23)15-8-10-16(11-9-15)24-12-17(21)22/h5-11H,3-4,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHWFKRAOWKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04064821 typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,6-diethylphenyl isocyanate with 4-hydroxybenzoic acid to form the carbamoyl intermediate.

    Esterification: The intermediate is then esterified with chloroacetic acid under basic conditions to yield the ester derivative.

    Hydrolysis: The ester derivative undergoes hydrolysis in the presence of a strong acid or base to produce the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

MFCD04064821 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or carbamoyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

MFCD04064821 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD04064821 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD04064821 with structurally and functionally related compounds, using data from the evidence:

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1 CAS 53052-06-5
Molecular Formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₄N₂OS
Molecular Weight ~235.27 (estimated) 235.27 201.02 152.17
Solubility 0.24 mg/ml (similar to ) 0.24 mg/ml 0.687 mg/ml 1.31 mg/ml
Log Po/w 2.15 (XLOGP3) 2.15 (XLOGP3) -2.47 (ESOL) 0.78 (WLOGP)
TPSA 40.46 Ų 40.46 Ų 37.30 Ų 56.64 Ų
Synthetic Accessibility Moderate (SA Score ~2.07) 2.07 Not reported Not reported
Key Applications Catalysis, medicinal chemistry Transition-metal ligand Benzimidazole synthesis Heterocyclic drug intermediates

Structural and Functional Insights:

Halogenated Aromatics (e.g., CAS 1761-61-1): Structural Difference: Bromine substitution enhances electrophilic reactivity compared to non-halogenated analogs. Impact: Higher molecular weight (201.02 vs. 152.17 in ) reduces solubility but improves thermal stability in polymers or flame retardants .

Organoboron Compounds (e.g., CAS 1046861-20-4): Functional Advantage: Boronic acids enable Suzuki-Miyaura cross-coupling, critical for C-C bond formation in drug synthesis. Limitation: Lower GI absorption (high polarity due to B-OH groups) may limit bioavailability compared to non-polar analogs .

Heterocyclic Derivatives (e.g., CAS 53052-06-5) :

  • Bioactivity : Sulfur and nitrogen atoms enhance interactions with biological targets (e.g., enzyme inhibition).
  • Trade-off : Higher TPSA (56.64 Ų) improves water solubility but reduces BBB permeability, restricting CNS drug applications .

Research Findings and Limitations

Catalytic Performance: this compound analogs like CAS 1046861-20-4 achieve >90% yield in Pd-catalyzed reactions under mild conditions (75°C, 1.3 hours) . Comparatively, non-boron ligands (e.g., phosphine-alkene hybrids) require higher temperatures (>100°C) for similar efficacy .

Thermal Stability :

  • Brominated compounds (e.g., CAS 1761-61-1) exhibit decomposition temperatures >250°C, making them suitable for high-temperature applications like epoxy resins .

Safety Concerns :

  • Boron-containing compounds may pose environmental risks due to slow degradation, whereas halogenated analogs (e.g., CAS 1761-61-1) require careful disposal to avoid bioaccumulation .

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